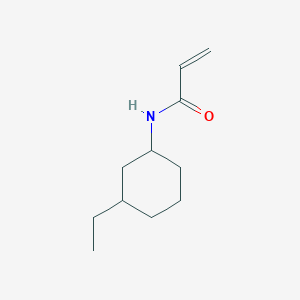
N-(3-ethylcyclohexyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-ethylcyclohexyl)prop-2-enamide” is a chemical compound with the molecular formula C11H19NO . It is related to prop-2-enamide, which has the molecular formula C9H15N3O3 .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, compounds like N-prop-2-ynylacrylamide and N-prop-2-ynylbut-2-enamide were synthesized by treating propargylamine with acryloyl chloride and crotonyl chloride respectively . Another study reported the synthesis of (E)-3-Chloro-N-(3-hydroxypropyl)-3-(trimethylsilyl)prop-2-enamide from 1.00 g (5.1 mmol) of 7 .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its molecular formula, C11H19NO . Related compounds such as (2E)-3-(3-aminophenyl)-N-(2-ethylcyclohexyl)prop-2-enamide contain a total of 45 bonds; 21 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, and 1 secondary amide .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, related compounds have been studied. For example, the dehydrogenation of amides usually occurs on the acyl side, benefiting from enolate chemistry like the desaturation of ketones and esters .Applications De Recherche Scientifique
Analytical Characterization and Biological Applications
Analytical Characterization : The characterization of psychoactive substances advertised as "research chemicals" was conducted, leading to the development of methods for their determination in biological matrices. This research provides foundational knowledge for understanding the properties and potential applications of related compounds, including N-(3-ethylcyclohexyl)prop-2-enamide (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Antibacterial Activity : The synthesis and characterization of enaminone complexes of zinc and iron revealed significant antibacterial action, suggesting potential for this compound derivatives in creating bactericidal agents (Mahmud, Rehman, Gulzar, Khalid, Anwar, Shafique, Waheed-uz-Zaman, & Salman, 2010).
Synthetic Applications and Chemical Reactivity
Selective Hydrogenation : A study on the selective hydrogenation of phenol and derivatives to cyclohexanone using a palladium catalyst supported on graphitic carbon nitride highlights the versatility of related enamide compounds in catalysis and synthetic chemistry (Wang, Yao, Li, Su, & Antonietti, 2011).
Enaminone Synthesis : Microwave-assisted, solvent, and catalyst-free methods have been developed for the synthesis of β-enaminoesters, demonstrating the potential of this compound in facilitating efficient and scalable synthetic routes (Sharma, Bandna, Reddy, Kumar, Shil, Guha, & Das, 2013).
Catalysis and Reaction Mechanisms
- Titanium-mediated Synthesis : The direct conversion of ketones into enamides with ammonia and acetic anhydride showcases the application of this compound in organic synthesis, offering a simpler and more efficient method for preparing valuable chiral amine building blocks (Reeves, Tan, Han, Li, Zhang, Xu, Reeves, Gonnella, Ma, Lee, Lu, & Senanayake, 2012).
Propriétés
IUPAC Name |
N-(3-ethylcyclohexyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-3-9-6-5-7-10(8-9)12-11(13)4-2/h4,9-10H,2-3,5-8H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDCQHMHKNLNOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

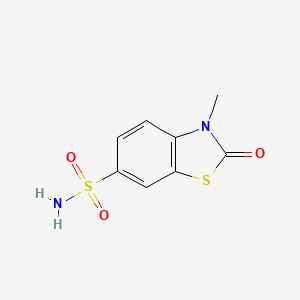
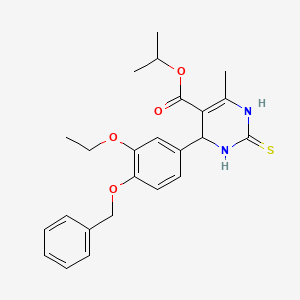
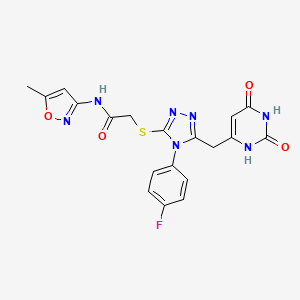
![1-(3-((2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)sulfonyl)phenyl)ethan-1-one](/img/structure/B2695668.png)

![3-(4-tert-butylbenzyl)-6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2695672.png)
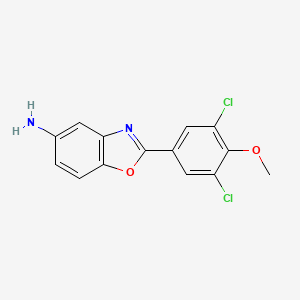
![2-bromo-5-chloro-N-{2-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]ethyl}pyridine-4-carboxamide](/img/structure/B2695675.png)

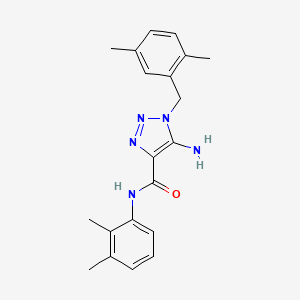
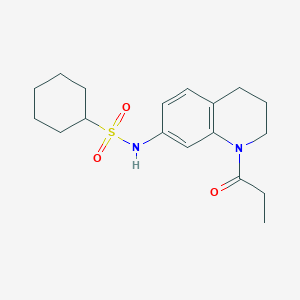

![ethyl 3-cyano-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2695681.png)
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone](/img/structure/B2695683.png)